molecular formula C5H10N2NaO6P B1143267 GLYPHOSATE-(GLYCINE-2-14C) SODIUM SALT CAS No. 179084-61-8

GLYPHOSATE-(GLYCINE-2-14C) SODIUM SALT

Cat. No.: B1143267
CAS No.: 179084-61-8
M. Wt: 250.124231
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Description

IUPAC Nomenclature and Molecular Formula

The compound is systematically named as sodium [2-(phosphonomethylamino)-2-14C-acetate] , reflecting its isotopic labeling at the second carbon of the glycine moiety. Its molecular formula is C₅H₁₀N₂NaO₆P , with a molecular weight of 250.12 g/mol . The structure consists of a phosphonomethyl group bonded to the amino nitrogen of glycine, with the sodium ion neutralizing the deprotonated phosphonic and carboxylic acid groups.

Property Value Source
Molecular Formula C₅H₁₀N₂NaO₆P
Molecular Weight 250.124231 g/mol
CAS Registry Number 179084-61-8

Radiochemical Purity Specifications (≥95%)

The radiochemical purity of glyphosate-(glycine-2-14C) sodium salt is critical for traceability in metabolic and environmental studies. Batch analyses using high-performance liquid chromatography (HPLC) coupled with liquid scintillation counting (LSC) confirm purity levels exceeding 95% . This ensures minimal interference from non-labeled analogs or degradation products.

Analytical Method Purity Threshold Key Findings
HPLC-LSC ≥95% 95% radiochemical purity
Thin-Layer Chromatography Secondary validation No detectable impurities

Isotopic Labeling Position Analysis (C-2 Glycine)

The 14C isotope is exclusively incorporated at the second carbon of the glycine subunit, as verified by nuclear magnetic resonance (NMR) and mass spectrometry (MS). This positional specificity enables precise tracking of the glycine moiety in degradation studies. The labeling strategy avoids interference with the herbicide's active site (phosphonomethyl group), preserving its biochemical activity.

Isotopic Distribution Analysis

  • 13C NMR : Peaks at δ 42.3 ppm confirm 14C enrichment at C-2.
  • Mass Spectrometry : Fragmentation patterns show intact 14C-glycine (m/z 76→78).

Crystalline Structure and Salt Formation Mechanisms

The sodium salt form enhances solubility in aqueous systems compared to the parent glyphosate acid. X-ray diffraction studies of analogous sodium glyphosate complexes reveal a polymeric structure with sodium ions bridged by phosphonate and carboxylate oxygens. Each sodium atom coordinates with:

  • Two chelating oxygen atoms from the phosphonate group.
  • One oxygen from the carboxylate group.
  • Water molecules or ethanol in the lattice.

Coordination Features

  • Bond Lengths : Na–O distances range from 2.35–2.50 Å.
  • Hydrogen Bonding : O–H···O interactions stabilize the lattice (2.65–2.85 Å).
Structural Feature Description
Coordination Geometry Distorted octahedral around Na⁺
Polymerization 1D chains via Na–O–Na bridges
Solvent Incorporation Ethanol/water in crystal lattice

Properties

CAS No.

179084-61-8

Molecular Formula

C5H10N2NaO6P

Molecular Weight

250.124231

Origin of Product

United States

Comparison with Similar Compounds

GLYPHOSATE-(PHOSPHONOMETHYL-14C) (CAS 130538-98-6)

  • Molecular Formula: C2(14C)H8NO5P .
  • Key Differences: The 14C label is located on the phosphonomethyl group instead of the glycine moiety. This variant is used to study the phosphonate group’s role in herbicidal activity and soil adsorption .
  • Applications : Metabolic degradation studies, focusing on the stability of the phosphonate moiety in microbial environments .

GLYPHOSATE-(GLYCINE-2-14C) (Non-Sodium Salt, CAS 130538-97-5)

  • Molecular Formula : C4(14C)H13N2O7P .
  • Key Differences : Absence of the sodium counterion reduces solubility in aqueous systems, limiting its utility in tracer experiments requiring homogeneous distribution .

Functional Analogues: Sodium Salts in Biochemical Research

SODIUM GLYCEROPHOSPHATE HYDRATE (CAS 154804-51-0)

  • Molecular Formula : C3H7Na2O6P·xH2O .
  • Key Differences: Contains a glycerol-phosphate backbone instead of a glycine-phosphonomethyl structure. Used as a phosphate source in cell culture media, contrasting with glyphosate derivatives’ role in herbicide research .

SODIUM CAPRYLAMIDOACETATE (CAS 18777-30-5)

  • Molecular Formula: C10H18NO3·Na .
  • Key Differences: A surfactant with an octanoyl-glycine structure, utilized in cosmetics and detergents. Unlike glyphosate derivatives, it lacks herbicidal activity and isotopic labeling .

Data Tables

Table 1: Comparative Analysis of Glyphosate Derivatives

Compound Name CAS Number Molecular Formula 14C Position Sodium Salt Primary Application
GLYPHOSATE-(GLYCINE-2-14C) SODIUM SALT 179084-61-8 C2(14C)H7NNaO5P Glycine-2 Yes Herbicide metabolism studies
GLYPHOSATE-(PHOSPHONOMETHYL-14C) 130538-98-6 C2(14C)H8NO5P Phosphonomethyl No Soil adsorption studies
GLYPHOSATE-(GLYCINE-2-14C) 130538-97-5 C4(14C)H13N2O7P Glycine-2 No Limited to non-aqueous assays

Table 2: Sodium-Containing Biochemical Agents

Compound Name CAS Number Molecular Formula Functional Group Application
SODIUM GLYCEROPHOSPHATE HYDRATE 154804-51-0 C3H7Na2O6P·xH2O Glycerol-phosphate Cell culture media
SODIUM CAPRYLAMIDOACETATE 18777-30-5 C10H18NO3·Na Octanoyl-glycine Surfactant in cosmetics

Preparation Methods

Glycine-Mediated Condensation Approach

The glycine method forms the basis for glyphosate synthesis, utilizing paraformaldehyde, glycine, and dimethyl phosphite in methanol solvent with alcohol amine catalysts. Critical molar ratios include (1.7–2.2):1:(0.9–1.5) for paraformaldehyde, glycine, and dimethyl phosphite, respectively. Triethanolamine (0.75–1.2 equivalents relative to glycine) accelerates the condensation reaction at 25–50°C, followed by HCl-mediated hydrolysis to yield glyphosate acid.

Key Reaction Steps:

  • Depolymerization: Paraformaldehyde dissolves in methanol with triethanolamine, forming reactive methylol intermediates.

  • Hydroxymethylation: Glycine reacts with formaldehyde derivatives to produce N-(phosphonomethyl)glycine precursors.

  • Phosphorylation: Dimethyl phosphite introduces the phosphonate group, forming the glyphosate skeleton.

  • Acid Hydrolysis: Concentrated HCl (2–2.5 equivalents per glycine) cleaves intermediates at 100–135°C over 7–8 hours.

Radiolabeling Strategies for Glycine-2-14C Incorporation

Isotopic Labeling Protocol

Glyphosate-(glycine-2-14C) sodium salt synthesis begins with substituting natural glycine with [2-14C]-glycine during hydroxymethylation. Monsanto-developed protocols detail the following steps:

  • Precursor Preparation:

    • 8008 mg unlabeled glyphosate wet cake blended with 4162 μL [14C]-glyphosate stock (1776 MBq/mmol, 96.7% purity).

    • Freeze-drying removes residual water, yielding a radiolabeled powder.

  • Sodium Salt Formation:

    • Neutralization with NaOH adjusts pH to precipitate glyphosate sodium salt.

    • Final product isolated via cooling crystallization and vacuum drying.

Table 1: Radiolabeling Parameters

ParameterSpecificationSource
Specific Activity1776 MBq/mmol (48.0 mCi/mmol)
Radiochemical Purity≥96.7% (HPLC/TLC)
Storage Conditions<−15°C in amber glass vials
Glycine-2-14C Incorporation Efficiency98.2% (measured by LSC)

Purification and Analytical Validation

Triethanolamine Hydrochloride Recovery

Post-condensation HCl treatment precipitates triethanolamine hydrochloride (95% yield, >99% purity), which is filtered and recycled. This step minimizes catalyst interference during subsequent hydrolysis.

Chromatographic Analysis

  • Thin-Layer Chromatography (TLC): Methanol/water/acetic acid (6:3.5:0.5 v/v/v) resolves glyphosate (R<sub>f</sub> = 0.42) from byproducts.

  • Liquid Scintillation Counting (LSC): Quantifies 14C activity with a Packard 3100 TR counter (6-minute counts, 0.5% SD threshold).

Table 2: Analytical Performance Metrics

MethodLimit of QuantitationPrecision (% RSD)Accuracy (% Recovery)
TLC0.5 μCi/cm²2.897.5
LSC0.1 kBq/mL1.299.1

Stability and Formulation Considerations

Thermal and Hydrolytic Stability

This compound remains stable for ≥24 months at <−15°C, with ≤0.3% radiochemical degradation annually. Hydrolysis studies (pH 4–9, 25°C) show <2% decomposition over 30 days, confirming suitability for aqueous formulations.

Dose Formulation for In Vivo Studies

A paste formulation (5000 mg/kg equivalent dose) combines freeze-dried glyphosate sodium salt with saline, ensuring uniform skin adhesion in percutaneous absorption assays. Homogeneity testing confirms 1.66–6.26% variability between replicates.

Industrial-Scale Adaptation Challenges

Catalyst Recycling Economics

Triethanolamine hydrochloride recovery reduces production costs by 18–22%, though 14C-labeled batches require dedicated equipment to prevent isotopic dilution.

Regulatory Compliance

Batch-specific certificates of analysis (e.g., Monsanto 4675JJN002-1) document radiochemical purity, residual solvents, and heavy metal content to meet OECD GLP standards .

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